2-Tert-butoxy-3-isopropylphenol
Description
2-Tert-butoxy-3-isopropylphenol is a phenolic derivative characterized by a tert-butoxy group (-OC(CH₃)₃) at the ortho position (C2) and an isopropyl group (-CH(CH₃)₂) at the meta position (C3) on the aromatic ring. Its molecular formula is C₁₃H₂₀O₂, with a molecular weight of 208.3 g/mol. The compound exhibits moderate steric hindrance due to its bulky substituents, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-3-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)10-7-6-8-11(14)12(10)15-13(3,4)5/h6-9,14H,1-5H3 |
InChI Key |
OYYLMVORUQABTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-isopropylphenol typically involves the alkylation of 3-isopropylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:
Starting Material: 3-Isopropylphenol
Reagent: Tert-butyl alcohol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Conditions: Elevated temperature, solvent (e.g., toluene)
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-3-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2-Tert-butoxy-3-isopropylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-3-isopropylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. The tert-butoxy and isopropyl groups can modulate the compound’s lipophilicity and steric properties, affecting its interaction with biological membranes and enzymes.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Steric and Electronic Effects: The tert-butoxy group in this compound introduces both steric bulk and electron-withdrawing character, distinguishing it from alkyl-substituted analogs like 2,6-di-tert-butylphenol .
- Synthetic Utility: Compared to 3-isopropylphenol, the target compound’s hindered structure may improve selectivity in coupling reactions or catalytic processes, similar to bulky phosphine ligands used in cross-coupling (as seen in compounds like Di-tert-butyl(3-isopropoxy-[1,1'-biphenyl]-2-yl)phosphine) .
- Stability: While less thermally stable than 2,6-di-tert-butylphenol, the tert-butoxy group may enhance resistance to hydrolysis compared to smaller alkoxy substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
